1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid
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Overview
Description
“1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid” is a chemical compound. It has a molecular weight of 292.29 . The IUPAC name for this compound is 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid” is 1S/C14H16N2O5/c1-9(17)12-8-11(2-3-13(12)16(20)21)15-6-4-10(5-7-15)14(18)19/h2-3,8,10H,4-7H2,1H3,(H,18,19) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid” include a molecular weight of 292.29 . More specific properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Anticancer Agent Development
1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid: is a valuable precursor in the synthesis of compounds with potential anticancer properties. Piperidine derivatives have been shown to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . The nitro group in the compound can be modified to create analogs that target specific cancer pathways, making it a versatile tool in drug design.
Antimicrobial and Antifungal Applications
The structural complexity of 1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid allows for the creation of derivatives that can act as potent antimicrobial and antifungal agents. The piperidine nucleus is a common feature in many pharmaceuticals with these properties, and modifications to the acetyl and nitro groups can enhance these effects .
Analgesic and Anti-inflammatory Drugs
Piperidine derivatives are known for their analgesic and anti-inflammatory activities. The compound can serve as a starting material for the development of new pain relief medications. Its structure can be manipulated to increase efficacy and reduce side effects associated with traditional analgesics .
Antihypertensive Agents
The piperidine core of 1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid can be utilized to synthesize antihypertensive drugs. These compounds can help manage blood pressure by interacting with biological targets involved in vascular constriction and relaxation .
Neuroprotective Therapies
Research suggests that piperidine derivatives may have neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer’s. The compound’s ability to cross the blood-brain barrier makes it an excellent candidate for the development of drugs that protect neuronal health .
Cardiovascular Disease Therapy
The piperidine moiety is also involved in the synthesis of RhoA inhibitors, which are promising for cardiovascular disease therapy. By inhibiting the RhoA pathway, derivatives of 1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid could potentially reduce the risk of heart attacks and strokes .
Safety and Hazards
properties
IUPAC Name |
1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-9(17)12-8-11(2-3-13(12)16(20)21)15-6-4-10(5-7-15)14(18)19/h2-3,8,10H,4-7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVQOGJHEAXYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid |
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